3-(n-Hexylthio)thiophenol
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Overview
Description
3-(n-Hexylthio)thiophenol is an organosulfur compound with a thiophenol backbone It is characterized by the presence of a hexylthio group attached to the thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Hexylthio)thiophenol typically involves the introduction of a hexylthio group to the thiophenol ring. One common method is the reaction of thiophenol with hexylthiol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of hexylthiol attacks the sulfur atom of thiophenol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(n-Hexylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The hexylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-(n-Hexylthio)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of organic electronic materials, such as organic field-effect transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(n-Hexylthio)thiophenol involves its interaction with molecular targets through its thiol and hexylthio groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The simplest aromatic thiol, with a structure similar to 3-(n-Hexylthio)thiophenol but lacking the hexylthio group.
Benzenethiol: Another aromatic thiol with similar properties but different substituents.
Phenylthiol: Similar to thiophenol, with a phenyl group attached to the sulfur atom.
Uniqueness
This compound is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-hexylsulfanylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHOXSSSJJCNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC(=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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